molecular formula C13H15N3 B12093243 N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine

N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine

Cat. No.: B12093243
M. Wt: 213.28 g/mol
InChI Key: GWBZXBFQMPDMCO-UHFFFAOYSA-N
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Description

N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This compound is part of the benzodiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-diaminobenzene with cyclopropyl carbonyl compounds under acidic or basic conditions to form the benzodiazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted benzodiazole compounds .

Scientific Research Applications

N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine is unique due to the presence of two cyclopropyl groups, which can influence its chemical reactivity and biological activity. This structural feature may confer enhanced stability, selectivity, and potency in various applications compared to its simpler analogs .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

N,1-dicyclopropylbenzimidazol-4-amine

InChI

InChI=1S/C13H15N3/c1-2-11(15-9-4-5-9)13-12(3-1)16(8-14-13)10-6-7-10/h1-3,8-10,15H,4-7H2

InChI Key

GWBZXBFQMPDMCO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C3C(=CC=C2)N(C=N3)C4CC4

Origin of Product

United States

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